3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazole derivatives. This compound is of significant interest due to its potential biological activities, including its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine typically involves the cyclocondensation of 2-benzimidazolylguanidine with various ketones. For instance, the reaction of 2-benzimidazolylguanidine with acetone in the presence of piperidine as a catalyst under reflux conditions yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule.
Scientific Research Applications
3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly dihydrofolate reductase (DHFR).
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 3,4-dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4,4,7,8-Tetramethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Another DHFR inhibitor with similar biological activities.
1,3,5-Triazino[1,2-a]benzimidazol-2-amines: A broader class of compounds with varying substituents that exhibit similar enzyme inhibitory properties.
Uniqueness
3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine is unique due to its specific structural features, such as the presence of dimethyl groups at the 4-position, which may enhance its binding affinity and specificity for DHFR compared to other similar compounds .
Properties
IUPAC Name |
4,4-dimethyl-1H-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-11(2)15-9(12)14-10-13-7-5-3-4-6-8(7)16(10)11/h3-6H,1-2H3,(H3,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIIVUMODLTBTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NC2=NC3=CC=CC=C3N21)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.